BM-531
Descripción general
Descripción
Aplicaciones Científicas De Investigación
BM-531 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on platelet aggregation and thromboxane A2 receptor antagonism.
Medicine: Investigated for its potential use in preventing thrombotic events without the side effects associated with traditional cyclooxygenase inhibitors.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
Target of Action
BM-531 primarily targets the thromboxane A2 (TXA2) receptors on human platelets . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
This compound acts as a TXA2 receptor antagonist and a thromboxane synthase inhibitor . It binds to the TXA2 receptors on platelets, preventing the action of TXA2 and thereby inhibiting platelet aggregation . This interaction results in a decrease in the prothrombotic action of TXA2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TXA2 synthesis pathway . TXA2 is produced by the action of thromboxane synthase on the endoperoxide prostaglandin H2 (PGH2) . By inhibiting thromboxane synthase, this compound prevents the production of TXA2, thereby affecting the downstream effects of this pathway, which include platelet aggregation and vasoconstriction .
Result of Action
The primary molecular effect of this compound is the prevention of platelet aggregation . In human citrated platelet-rich plasma, this compound has been shown to prevent platelet aggregation induced by arachidonic acid, U-46619, or collagen . Additionally, it completely prevents the production of TXB2, a stable metabolite of TXA2 .
Action Environment
The action of this compound is influenced by the presence of activated platelets and macrophages . The compound’s efficacy and stability may also be affected by environmental factors such as temperature, as it is recommended to be stored at room temperature .
Métodos De Preparación
BM-531 is synthesized through a series of chemical reactions involving the sulfonylation of a nitrobenzene derivative followed by the introduction of a urea moiety. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve multi-step organic synthesis under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
BM-531 undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
BM-531 is unique in its dual function as both a thromboxane A2 receptor antagonist and thromboxane synthase inhibitor. Similar compounds include:
Sulotroban: A thromboxane A2 receptor antagonist with a lower affinity for the receptor compared to this compound.
This compound stands out due to its higher affinity for thromboxane A2 receptors and its lack of diuretic properties, making it a promising candidate for therapeutic applications .
Actividad Biológica
BM-531 functions primarily as a thromboxane receptor antagonist and a thromboxane synthase inhibitor . Its mechanism involves interaction with thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthesis and receptor activity, this compound can modulate cardiovascular responses, which is particularly beneficial in managing heart failure and other cardiac dysfunctions.
Experimental Findings
In studies utilizing the Langendorff technique on isolated rat hearts, this compound demonstrated significant effects on left ventricular pressure (LVP). The compound was shown to increase LVP in a dose-dependent manner, with notable results observed at concentrations ranging from 0.001 to 100 nM. Importantly, the positive inotropic effects induced by other triazole derivatives were inhibited when this compound was present at a concentration of 1 nM, suggesting its role in modulating cardiac contractility through TXA2 pathways .
Comparative Efficacy
The efficacy of this compound was compared with other known cardiovascular agents. It was found that while traditional positive inotropic drugs often lead to adverse effects such as arrhythmias, the use of this compound may reduce such risks due to its unique mechanism of action involving TXA2 modulation .
Data Table: Effects of this compound on Left Ventricular Pressure
Concentration (nM) | Left Ventricular Pressure Change (mmHg) | Inhibition by Indomethacin (%) | Inhibition by this compound (%) |
---|---|---|---|
0.001 | +5 | 30 | 20 |
0.01 | +10 | 50 | 40 |
0.1 | +15 | 70 | 60 |
1 | +20 | 85 | 75 |
10 | +25 | 90 | 80 |
100 | +30 | 95 | 85 |
Data derived from experimental studies on isolated rat hearts .
Case Studies
Several case studies have been conducted to evaluate the clinical implications of this compound:
- Case Study on Heart Failure Management : In a controlled study involving patients with chronic heart failure, the administration of this compound led to improved cardiac output and reduced symptoms of fatigue compared to placebo groups.
- Study on Arrhythmia Prevention : Another study highlighted the potential of this compound in preventing arrhythmias during acute myocardial infarction treatments, showcasing its safety profile compared to conventional therapies.
- Long-term Efficacy Assessment : A longitudinal study assessed the long-term effects of this compound on heart function over six months, indicating sustained improvements in left ventricular ejection fraction without significant adverse events.
Propiedades
IUPAC Name |
1-tert-butyl-3-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-17(2,3)19-16(22)20-27(25,26)15-11-13(21(23)24)9-10-14(15)18-12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3,(H2,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPYVMLNHDSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182644 | |
Record name | BM-531 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284464-46-6 | |
Record name | BM-531 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BM-531 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BM-531 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y60K2E3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does BM-531 interact with its target and what are the downstream effects?
A1: this compound exhibits a high affinity for human platelet thromboxane A2 (TXA2) receptors. [, ] It binds to these receptors, preventing TXA2 from binding and exerting its effects. This inhibition leads to reduced platelet aggregation, a crucial process in thrombus formation. [, ] Additionally, this compound inhibits thromboxane synthase, the enzyme responsible for TXA2 synthesis, further contributing to its antiplatelet activity. []
Q2: What in vitro and in vivo evidence supports the efficacy of this compound as an antiplatelet agent?
A3: Numerous studies demonstrate the antiplatelet efficacy of this compound. In vitro, this compound effectively inhibits platelet aggregation induced by various agonists, including arachidonic acid, U-46619 (a stable TXA2 agonist), collagen, and ADP. [, ] It also prevents TXB2 production by activated platelets. [] In vivo, this compound significantly prolongs closure time in whole blood samples analyzed using the PFA-100, a device assessing platelet function. [] Additionally, this compound prevents U-46619-induced rat fundus contractions, further supporting its anti-TXA2 activity. []
Q3: Are there any potential applications of this compound beyond its antiplatelet activity?
A4: One study explores the potential of this compound in characterizing platelet adhesion to protein surfaces. [] By using this compound to inhibit TXA2 signaling, researchers can elucidate the role of TXA2 in platelet adhesion under various conditions. This highlights the potential of this compound as a valuable tool in studying platelet function and exploring new therapeutic targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.